4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one
Description
Properties
IUPAC Name |
9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAFINWXANSYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498237 | |
| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17044-50-7 | |
| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-5H-dibenzoa,dannulen-5-one typically involves a multi-step process. One common method includes the bromination of 5H-dibenzo[a,d]cyclohepten-5-one. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 10-Bromo-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Various substituted dibenzocycloheptenones.
Reduction: Corresponding alcohols.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
Chemical Properties and Structure
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one has the molecular formula and a molecular weight of approximately 285.13 g/mol. The presence of a bromine atom at the 4-position contributes to its unique reactivity profile, making it valuable in synthetic chemistry.
Organic Synthesis
Building Block in Synthesis:
this compound serves as an essential intermediate in the synthesis of various complex organic compounds. Its bromine substituent allows it to act as an electrophile in nucleophilic substitution reactions, facilitating the formation of more complex polycyclic structures.
Key Reactions:
- Electrophilic Substitution: The bromine atom can be replaced by various nucleophiles, enabling the formation of diverse derivatives.
- Coupling Reactions: It can participate in coupling reactions to synthesize larger aromatic systems.
| Reaction Type | Example Outcome |
|---|---|
| Nucleophilic Substitution | Formation of substituted dibenzocycloheptenones |
| Coupling Reactions | Synthesis of polycyclic aromatic compounds |
Pharmaceutical Applications
Antidepressant Synthesis:
One of the primary applications of this compound is in the production of antidepressants, specifically metabolites of Nortriptyline. Its structural characteristics make it suitable for modifications that enhance therapeutic efficacy.
Potential Therapeutic Properties:
Research indicates that derivatives of dibenzocycloheptenes exhibit various pharmacological activities, including:
- Muscarinic Receptor Antagonism: Some derivatives have shown promise in treating Parkinson's disease and tardive dyskinesia .
- Appetite Stimulation: Certain isomers derived from dibenzocycloheptenes have been explored for their appetite-stimulating effects .
Biological Studies
Enzyme Interaction Studies:
Investigations into the interactions between this compound and various enzymes are crucial for understanding its pharmacological profile. These studies help elucidate its potential as a therapeutic agent by examining its reactivity with biological targets.
Case Study Example:
A study demonstrated that specific derivatives could inhibit certain enzyme pathways, leading to altered metabolic profiles in vitro. This highlights the compound's potential role in modulating biological processes .
Mechanism of Action
The mechanism of action of 10-Bromo-5H-dibenzoa,dannulen-5-one involves its interaction with various molecular targets and pathways. The bromine atom’s presence allows for selective reactions, making it a valuable intermediate in organic synthesis. The compound’s unique structure enables it to participate in various chemical transformations, contributing to its versatility in research applications .
Comparison with Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)
The parent compound serves as a foundational structure for derivatives. Key differences include:
- Reactivity : The absence of bromine reduces steric hindrance, enabling easier nucleophilic attacks at the ketone group.
- Applications: Dibenzosuberenone is a precursor for antidepressants (e.g., amitriptyline) and muscle relaxants (e.g., cyclobenzaprine) .
- Spectroscopic Properties : UV-Vis spectra show λmax at 250–270 nm due to π→π* transitions in the conjugated system .
10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one
Synthesized via bromination of the olefinic unit in dibenzosuberenone, this isomer has bromine at the 10-position. Differences include:
5H-10,11-Dihydro-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)
The hydrogenated analog lacks the central ring’s double bond, leading to:
Heterocyclic Analogs (e.g., Dibenzazepine, Dibenzoxepine)
Replacing the ketone with heteroatoms (N, O, S) modifies electronic properties:
- Electronic Spectra : Dibenzazepine (N-containing) exhibits bathochromic shifts in UV spectra due to n→π* transitions .
Structural and Functional Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₉BrO | 285.14 | ~4.0* | N/A | Pharmaceutical intermediates |
| 5H-Dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₀O | 206.24 | 3.35 | 132 | Antidepressant synthesis |
| 10-Bromo-5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₉BrO | 285.14 | ~4.0* | N/A | Catalytic ligand synthesis |
| 5H-10,11-Dihydro-dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₂O | 208.26 | 3.10 | 193–194 | Intermediate in amitriptyline |
| Dibenzazepine | C₁₄H₁₁N | 193.25 | 2.80 | N/A | Neuroactive agents |
*Estimated based on bromine’s contribution to lipophilicity.
Key Research Findings
- Electronic Effects: Bromine at the 4-position decreases electron density at the ketone, reducing nucleophilic attack rates compared to non-brominated analogs .
- Conformational Stability : Substituents at the 4-position increase inversion barriers in the seven-membered ring, as shown in dynamic NMR studies of related compounds .
- Pharmacological Relevance: Brominated derivatives are less explored in drug development compared to hydroxyl or amino-substituted analogs (e.g., 3-hydroxy-dibenzosuberenone in ) .
Biological Activity
4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one is a polycyclic aromatic compound characterized by its unique fused bicyclic structure. With a molecular formula of C₁₅H₉BrO and a molecular weight of approximately 285.13 g/mol, this compound is recognized primarily as an intermediate in the synthesis of various pharmaceutical compounds, including metabolites of Nortriptyline, an antidepressant medication. The presence of a bromine substituent at the 4-position significantly influences its chemical properties and biological activity.
The compound's structure features a bromine atom and a carbonyl group, which play crucial roles in its reactivity. The bromine atom serves as an electrophile, making it susceptible to nucleophilic attack in various organic reactions. This property is essential for its application in synthesizing more complex molecules and understanding its potential interactions within biological systems.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. Its interactions with various biological targets, including enzymes and receptors, have been the focus of several studies.
Pharmacological Profile
- Antidepressant Metabolite : As a metabolite of Nortriptyline, this compound may contribute to the antidepressant effects observed with the parent drug. The structural similarities facilitate interactions with neurotransmitter systems.
- Enzyme Interactions : Studies have shown that the compound can interact with specific enzymes, potentially influencing metabolic pathways relevant to drug metabolism and efficacy.
- Antiviral Properties : Preliminary investigations suggest potential antiviral activity against certain viruses, although detailed mechanisms remain under exploration.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Activity : A study examining the pharmacokinetics of Nortriptyline metabolites indicated that this compound plays a role in modulating serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects .
- Enzyme Interaction Analysis : Research investigating the interaction of this compound with cytochrome P450 enzymes demonstrated that it could influence drug metabolism rates, impacting the pharmacokinetics of co-administered drugs .
- Antiviral Activity Assessment : A recent study assessed the antiviral potential of various dibenzo compounds, revealing that this compound exhibited moderate activity against herpes simplex virus (HSV) in vitro .
Comparative Analysis
To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5H-Dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₀O | Parent compound; lacks bromine substituent |
| 4-Methyl-5H-dibenzo[a,d]cyclohepten-5-one | C₁₅H₁₀O | Methyl group at position 4; alters reactivity |
| Nortriptyline | C₁₈H₂₁N | Antidepressant; structurally related but more complex |
The structural differences significantly influence their reactivity and biological activity. For instance, while Nortriptyline is widely recognized for its antidepressant properties, the unique bromine substitution in this compound allows for distinct chemical transformations that enhance its potential as a pharmaceutical intermediate.
Q & A
Basic: What are the most reliable synthetic routes for 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one, and how can purity be optimized?
The compound is commonly synthesized via bromination of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) followed by HBr elimination. For example, bromination of the double bond in dibenzosuberenone (CAS 2222-33-5) with bromine under controlled conditions yields 10-bromo-5H-dibenzo[a,d]cyclohepten-5-one (intermediate 2 in ). Purity optimization involves:
- Chromatographic purification : Neutral alumina or silica gel columns (e.g., benzene-hexane eluent) to remove unreacted precursors .
- Recrystallization : Ethanol or acetonitrile recrystallization steps to isolate high-purity crystals (mp 77–140°C) .
- Spectroscopic validation : Confirm purity via NMR (e.g., δ 3.7–2.4 ppm multiplet for cyclohexylidene derivatives) and IR (e.g., νmax ~1636 cm⁻¹ for carbonyl groups) .
Advanced: How do photophysical properties of this compound inform its excited-state reactivity in solution?
Laser-induced studies reveal that the compound undergoes photoketonization in aqueous media, likely via an S1-state ionization mechanism. Key findings include:
- Excited singlet state dynamics : The C–H proton at the 5-position ionizes to generate a dibenzosuberenyl carbanion intermediate, confirmed by transient absorption spectroscopy .
- Triplet-state quenching : π-π* transitions dominate UV absorption (λmax ~313 nm, ε=21,600), with intersystem crossing rates influenced by solvent polarity .
- Comparative studies : Montmorillonite sorption experiments highlight π-interactions in the interlamellar space, critical for photostability .
Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR/IR data (e.g., hydrogen bonding geometries or rotational conformers) are addressed via:
- SCF LCAO MO CI calculations : Predict electronic transitions (e.g., π→π* at 250–300 nm) and compare with experimental UV spectra to validate conformations .
- DFT optimization : Model hydrogen-bonding interactions (e.g., H–C distances of 2.36 Å in crystal structures) to reconcile unusual IR absorption bands .
- Dynamic NMR : Resolve rotational barriers in derivatives like 5-cyclohexylidene analogs by analyzing temperature-dependent line broadening .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Key methods include:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and quaternary carbons (e.g., C=O at ~200 ppm) .
- IR spectroscopy : Identify carbonyl (1680–1630 cm⁻¹) and C-Br (650–500 cm⁻¹) stretches .
- Mass spectrometry (EI) : Confirm molecular ion peaks (e.g., m/z 342.86 for hydrochloride derivatives) and fragmentation patterns .
- Elemental analysis : Validate C/H/N ratios (e.g., C20H23N2O+Cl− requires C 69.66%, H 6.70%) .
Advanced: How does the bromine substituent influence the pharmacological activity of dibenzocycloheptene derivatives?
The bromine atom enhances electrophilicity and binding affinity in tricyclic antidepressants:
- Structural analogs : Bromination at the 4-position increases lipophilicity (LogP ~1.97), improving blood-brain barrier penetration .
- Mechanistic studies : Bromine stabilizes carbanion intermediates in photoketonization, potentially modulating metabolic pathways .
- Biological assays : Derivatives like 5-oximino analogs show improved antidepressant activity compared to non-halogenated precursors (e.g., dibenzosuberone) .
Basic: What are the critical challenges in scaling up the synthesis of this compound for research use?
Key issues include:
- Byproduct formation : Minimize dibenzosuberone impurities via stoichiometric control (e.g., 1:1.2 molar ratio of dibenzosuberone to bromine) .
- Solvent selection : Use anhydrous ethanol or THF to avoid hydrolysis of intermediates like Grignard reagents .
- Yield optimization : Improve yields (e.g., 90% for 10-methyl derivatives) using catalytic pTosOH in ketalization steps .
Advanced: How do steric and electronic effects in this compound impact its coordination chemistry?
The compound acts as a ligand in rhodium complexes, where:
- Steric hindrance : Methyl groups at the 10-position enforce distorted d8/d10 Rh coordination geometries, confirmed by X-ray crystallography .
- Electronic effects : Bromine withdraws electron density, stabilizing Rh–C bonds in catalytic cycles .
- Comparative studies : Tropp ligand derivatives exhibit enhanced catalytic activity in hydrogenation reactions .
Basic: What are the primary applications of this compound in pharmaceutical research?
It serves as:
- Intermediate for antidepressants : Synthesize amitriptyline via reductive amination of 10,11-dihydro analogs .
- Photochemical probe : Study excited-state reactivity for drug photostability assessments .
- Impurity standard : Monitor synthesis of nortriptyline and related tricyclics (e.g., CAS 2222-33-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
